molecular formula C16H16ClN3 B1419842 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204297-69-7

7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1419842
CAS No.: 1204297-69-7
M. Wt: 285.77 g/mol
InChI Key: GQBCBUKUBFSNMD-UHFFFAOYSA-N
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Description

7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole and pyrimidine precursors.

    Cyclization Reaction: The pyrazole and pyrimidine precursors undergo a cyclization reaction to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution Reaction: The 3-position of the pyrazolo[1,5-a]pyrimidine core is substituted with the 2,5-dimethylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the 3-position of the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus pentachloride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a modulator of biological pathways, including enzyme inhibition.

    Medicine: Investigated for its anticancer and anti-inflammatory properties, showing promise in preclinical studies.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, resulting in its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine
  • 3-(2,5-Dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
  • 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Uniqueness

7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core. The presence of the chlorine atom at the 7th position and the 2,5-dimethylphenyl group at the 3rd position confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3/c1-9-5-6-10(2)13(7-9)15-12(4)19-20-14(17)8-11(3)18-16(15)20/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBCBUKUBFSNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C3N=C(C=C(N3N=C2C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301156722
Record name 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-69-7
Record name 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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